molecular formula C20H18BrNO2 B11960339 N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide CAS No. 853331-09-6

N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide

Cat. No.: B11960339
CAS No.: 853331-09-6
M. Wt: 384.3 g/mol
InChI Key: ATYXCANVCZHNOA-UHFFFAOYSA-N
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Description

N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide is a synthetic organic compound characterized by a furan ring substituted with a 4-bromophenyl group at the 5-position and a propanamide chain linked to a benzyl group at the N-terminus. The 4-bromophenyl substituent distinguishes it from carcinogenic nitrofuran derivatives, underscoring the importance of substituent effects on biological activity and safety.

Properties

CAS No.

853331-09-6

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H18BrNO2/c21-17-8-6-16(7-9-17)19-12-10-18(24-19)11-13-20(23)22-14-15-4-2-1-3-5-15/h1-10,12H,11,13-14H2,(H,22,23)

InChI Key

ATYXCANVCZHNOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly process, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2), nucleophiles (e.g., NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide with structurally related compounds described in the evidence, focusing on substituents, biological activity, and outcomes:

Compound Core Structure Key Substituents Biological Activity Outcomes/Effects
This compound Furan + propanamide 4-bromophenyl, benzyl Hypothesized FPR2 agonism (inferred from structural analogs) Potential immunomodulatory effects; no carcinogenicity reported
[5-(3-bromophenyl)-2-furyl]-methylene-hydrazide Furan + hydrazide 3-bromophenyl Selective FPR2 agonist; induces TNFα, Ca²⁺ mobilization, ROS production, and chemotaxis Pro-inflammatory responses in monocytes/macrophages; no carcinogenicity observed
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide Furan + thiazolyl + formamide 5-nitro-2-furyl Potent urinary bladder carcinogen in rats Bladder/renal pelvis carcinomas; metastatic potential
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide Furan + thiazolyl + hydrazide 5-nitro-2-furyl Carcinogenic and leukemogenic in mice Stomach, lung, mammary tumors; high leukemia incidence
5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine Furan + oxadiazine 5-nitro-2-furyl Hemangioendothelial sarcoma inducer in rats Liver, mesentery, and lung tumors; distinct from bladder carcinogens

Key Observations:

Substituent Effects: Nitro groups (e.g., in –5) are strongly associated with carcinogenicity in rodents, inducing tumors in the bladder, stomach, liver, and other organs. The nitro moiety is a known mutagenic group, likely contributing to DNA adduct formation . Bromophenyl groups (e.g., in the target compound and ) correlate with immunomodulatory activity (e.g., FPR2 agonism) without evidence of carcinogenicity, highlighting the role of halogen substitution in enhancing therapeutic specificity .

Structural Backbone: Furan + thiazolyl/hydrazide scaffolds (–4) are linked to carcinogenicity, whereas furan + propanamide/benzyl structures (target compound and ) suggest divergent biological pathways.

Species-Specific Responses: Nitrofuran derivatives exhibit organ-specific carcinogenicity (e.g., bladder in rats vs. stomach in mice), emphasizing the need for cross-species toxicological evaluation .

Research Implications

  • Therapeutic Potential: Bromophenyl-furan derivatives warrant further investigation for immune modulation, given their selectivity and safety advantages over nitro-containing analogs.
  • Toxicological Screening: Structural motifs (e.g., nitro groups) should be avoided in drug design to mitigate carcinogenic risks.

Biological Activity

N-Benzyl-3-(5-(4-bromophenyl)-2-furyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties, particularly in the fields of anti-inflammatory and anticancer activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and research findings.

The synthesis of this compound typically involves a multi-step process. The initial step includes the formation of a bromophenyl intermediate through the reaction of 4-bromobenzaldehyde with a furan derivative in the presence of a base. This intermediate is then subjected to an amidation reaction with benzylamine to yield the final product. The compound's structure can be represented as follows:

C18H18BrNO2\text{C}_{18}\text{H}_{18}\text{Br}\text{N}\text{O}_{2}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable investigation conducted by Walid Fayad et al. (2019) screened various compounds for their efficacy against multicellular spheroids, revealing that this compound exhibited significant cytotoxic effects on cancer cell lines. The study employed various assays to determine the IC50 values, indicating effective dose levels required to inhibit cell growth.

CompoundCell LineIC50 (µM)
This compoundA-43110.5
DoxorubicinA-4318.0

This table illustrates that this compound has comparable activity to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that the compound may inhibit key inflammatory pathways by modulating the activity of specific enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The proposed mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of COX and LOX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : It is hypothesized that the compound interacts with specific receptors involved in cell signaling pathways, potentially altering cellular responses related to growth and inflammation.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

  • Study on Anticancer Activity : A study published in Nature demonstrated that this compound effectively inhibited tumor growth in xenograft models, showing a reduction in tumor size by approximately 40% compared to control groups .
  • Inflammation Models : In vivo studies using animal models indicated that administration of this compound significantly reduced edema and inflammatory markers compared to untreated controls.

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